

TASP0390325: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: TASP0390325

Cat. No.: B10788168

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Core Mechanism of Action

TASP0390325 is a potent and selective antagonist of the Arginine Vasopressin Receptor 1B (AVPR1B). Its mechanism of action centers on its high-affinity binding to the AVPR1B, thereby competitively inhibiting the binding of the endogenous ligand, arginine vasopressin (AVP). This antagonism effectively blocks the downstream signaling cascades initiated by AVP at this specific receptor subtype. The AVPR1B is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking AVP's action at the pituitary AVPR1B, **TASP0390325** modulates the release of adrenocorticotrophic hormone (ACTH), a key mediator of the stress response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of **TASP0390325**.

Table 1: In Vitro Receptor Binding Affinity

Target	Species	Preparation	Radioligand	IC50 (nM)	Reference
AVPR1B	Human	Recombinant	[³ H]-AVP	2.72	[1]
AVPR1B	Rat	Anterior Pituitary Membranes	[³ H]-AVP	2.22	[1]

Table 2: In Vitro Functional Antagonist Activity

Assay	Cell Line	Stimulus	Measured Response	IC50 (nM)	Reference
Calcium Influx	Not Specified	2.5 nM AVP	Intracellular Ca ²⁺ Increase	20.2	[1]

Table 3: In Vivo Pharmacodynamic Activity

Animal Model	Challenge	Measured Effect	Route of Administration	Effective Dose	Reference
Rat	CRF/dDAVP	Inhibition of plasma ACTH increase	Oral	1 mg/kg	[1]
Rat	Forced Swimming Test	Antidepressant-like effect	Oral	Not Specified	[1]
Rat	Olfactory Bulbectomy	Antidepressant-like effect	Oral	Not Specified	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **TASP0390325**.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of **TASP0390325** for the human and rat AVPR1B.

Methodology:

- Membrane Preparation:
 - For the human receptor, membranes were prepared from cells recombinantly expressing the human AVPR1B.
 - For the rat receptor, anterior pituitary glands were dissected from rats and homogenized to prepare a crude membrane fraction.
- Binding Reaction:
 - Membranes were incubated with a fixed concentration of the radioligand, [³H]-Arginine Vasopressin ([³H]-AVP).
 - Increasing concentrations of **TASP0390325** were added to compete with the radioligand for binding to the receptor.
 - Non-specific binding was determined in the presence of a high concentration of unlabeled AVP.
- Incubation and Filtration:
 - The reaction mixture was incubated to allow for binding to reach equilibrium.
 - The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- Quantification:
 - The radioactivity retained on the filters was measured using liquid scintillation counting.
- Data Analysis:

- The concentration of **TASP0390325** that inhibits 50% of the specific binding of [³H]-AVP (IC₅₀) was calculated using non-linear regression analysis.

In Vitro Functional Calcium Influx Assay

Objective: To assess the functional antagonist activity of **TASP0390325** by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.

Methodology:

- Cell Culture:
 - A suitable cell line endogenously or recombinantly expressing the AVPR1B was cultured to an appropriate density.
- Calcium Indicator Loading:
 - Cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.
- Compound Treatment:
 - Cells were pre-incubated with varying concentrations of **TASP0390325**.
- Stimulation and Measurement:
 - Cells were then stimulated with a fixed concentration of AVP (e.g., 2.5 nM) to induce an increase in intracellular calcium.
 - The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured in real-time using a fluorescence plate reader or microscope.
- Data Analysis:
 - The concentration of **TASP0390325** that inhibits 50% of the AVP-induced calcium response (IC₅₀) was determined.

In Vivo CRF/dDAVP-Induced ACTH Release in Rats

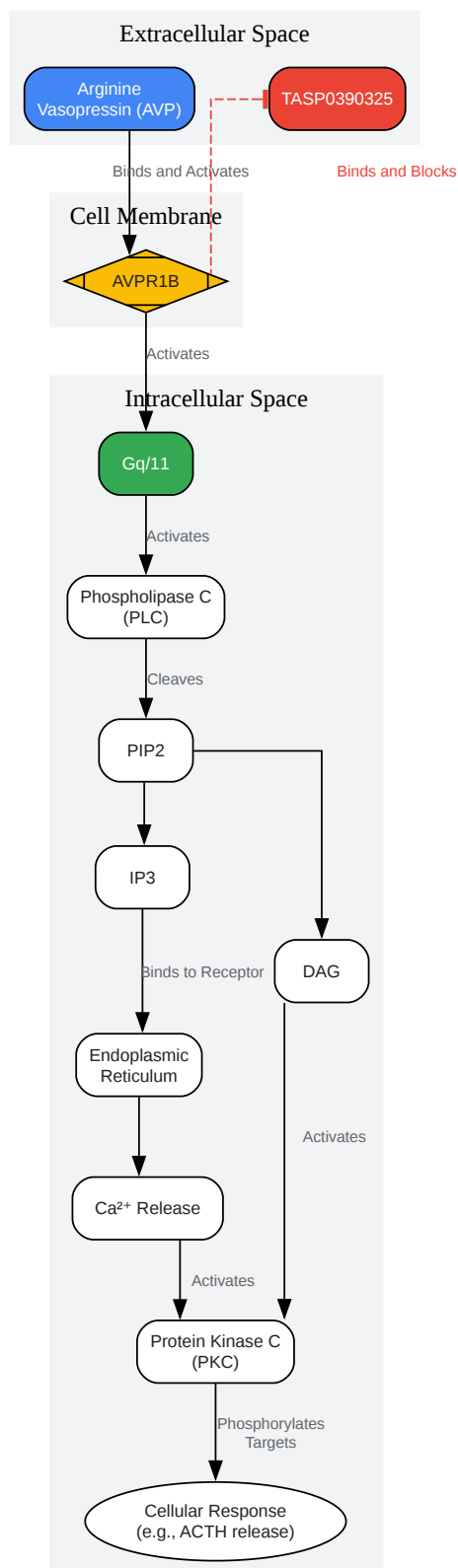
Objective: To evaluate the in vivo efficacy of **TASP0390325** in blocking the HPA axis response.

Methodology:

- Animal Acclimation:
 - Male rats were acclimated to the housing conditions for a specified period.
- Drug Administration:
 - **TASP0390325** was administered orally at various doses. A vehicle control group was also included.
- HPA Axis Stimulation:
 - After a defined pre-treatment time, rats were challenged with an intravenous or intraperitoneal injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP), a V2 receptor agonist used to prevent hypotensive effects of CRF.
- Blood Sampling:
 - Blood samples were collected at specific time points after the challenge.
- ACTH Measurement:
 - Plasma was separated from the blood samples, and the concentration of ACTH was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis:
 - The effect of **TASP0390325** on the CRF/dDAVP-induced increase in plasma ACTH levels was calculated and compared to the vehicle-treated group.

Visualizations

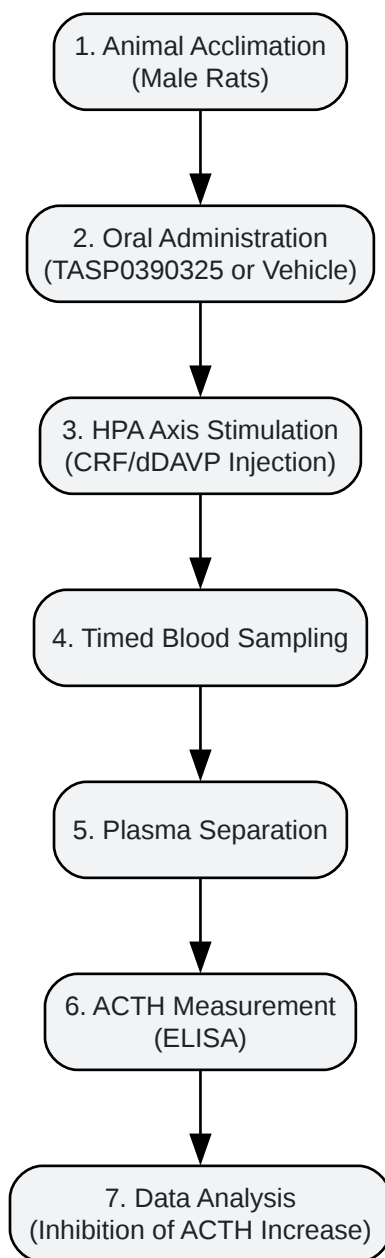
Signaling Pathway of AVPR1B and Inhibition by TASP0390325



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Caption: AVPR1B signaling cascade and its inhibition by **TASP0390325**.

Experimental Workflow for In Vivo ACTH Challenge

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Caption: Workflow for assessing **TASP0390325**'s in vivo efficacy.

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References

- 1. medchemexpress.com [medchemexpress.com]
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